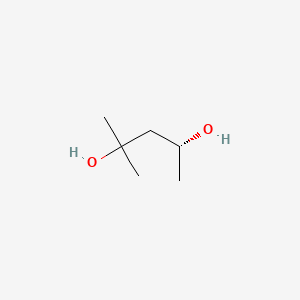

(R)-(-)-2-Methyl-2,4-pentanediol

Descripción

Significance of Chiral Diols in Organic Chemistry and Material Science

Chiral diols, which are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, are of substantial importance in both organic chemistry and material science. myskinrecipes.comsigmaaldrich.com Their stereogenic nature makes them invaluable as chiral auxiliaries, ligands, and building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a desired compound. myskinrecipes.comwikipedia.orgsigmaaldrich.com This control over stereochemistry is critical, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

In organic synthesis, chiral diols are frequently employed to create a chiral environment for chemical reactions, thereby influencing the stereochemical outcome. nih.gov They can coordinate with metal catalysts or reagents, forming chiral complexes that facilitate enantioselective transformations such as asymmetric hydrogenation, aldol (B89426) reactions, and allylic additions. wikipedia.orghamptonresearch.com Prominent examples of chiral diols used as scaffolds for catalysts include BINOL and TADDOL derivatives. nih.gov

Beyond their role as reaction controllers, chiral diols serve as fundamental starting materials for the synthesis of a wide array of complex, enantiomerically pure molecules, including pharmaceuticals, agrochemicals, and natural products. myskinrecipes.com In material science, the incorporation of chiral diols into polymers can impart unique properties to the resulting materials, influencing their structure and function.

The synthesis of chiral diols can be challenging due to the potential for forming multiple stereoisomers. myskinrecipes.com Researchers have developed various methods to obtain enantiomerically pure diols, including the use of chiral pools (naturally occurring chiral molecules), enzymatic resolutions, and asymmetric synthesis techniques like the Sharpless asymmetric dihydroxylation. myskinrecipes.comsigmaaldrich.com

Historical Context and Evolution of Research on (R)-(-)-2-Methyl-2,4-pentanediol

The parent compound, 2-methyl-2,4-pentanediol (commonly referred to as MPD or hexylene glycol), was first synthesized by A. Franke in 1901. acs.org Industrially, it is produced through the hydrogenation of diacetone alcohol. wikipedia.orgatamanchemicals.comgoogle.com This compound exists as a pair of enantiomers: (R)-(-) and (S)-(+). wikipedia.orgatamanchemicals.com

Initial research and application did not distinguish between the enantiomers, utilizing the racemic mixture. A significant driver for the separation and study of the individual enantiomers came from the field of protein crystallography. nih.gov 2-Methyl-2,4-pentanediol is one of the most widely used precipitating agents for the crystallization of biological macromolecules. nih.govnih.gov Its amphiphilic nature and flexible structure allow it to bind to various locations on a protein's surface, displacing water and facilitating crystal formation. wikipedia.orgnih.gov

The evolution of high-resolution structural biology necessitated a more precise understanding of the interactions between the precipitant and the macromolecule. This led to the use of enantiomerically pure forms of MPD in crystallization experiments. In the Protein Data Bank (PDB), the repository for 3D structural data of large biological molecules, the (R)-(+) enantiomer is designated by the code "MRD," while the (S)-(-) enantiomer is coded as "MPD," highlighting the specific use and recognition of these individual enantiomers in academic research. wikipedia.orgatamanchemicals.comwikipedia.org This distinction marks a crucial step in the evolution of research on this compound, moving from its general use as a solvent and chemical to its specific application as a defined chiral molecule in structural biology.

Current Research Landscape and Academic Relevance of this compound

The academic relevance of this compound in the current research landscape is primarily centered on its application as a chiral building block and its role in structural biology. myskinrecipes.com

As a chiral building block, this compound provides a source of defined stereochemistry for the synthesis of enantiomerically pure compounds. myskinrecipes.com Its two hydroxyl groups offer versatile handles for further chemical modification, making it a key intermediate in the synthesis of complex targets like pharmaceuticals and specialty polymers where precise stereochemical control is essential. myskinrecipes.com One notable application is in the preparation of boronic esters. Chiral diols, including 2-methyl-2,4-pentanediol, react with boronic acids to form stable cyclic esters, which are important reagents in their own right, for instance, in Suzuki coupling reactions. acs.orgatamanchemicals.com

In the field of structural biology, the use of this compound continues to be relevant. It serves not only as a precipitant and cryoprotectant in protein crystallography but also as a tool to study protein stability and interactions. wikipedia.orgnih.govnih.gov Research has shown that MPD can stabilize the folded state of proteins, including challenging targets like membrane proteins, by interacting with their hydrophobic surfaces. nih.govnih.gov Molecular dynamics simulations and dynamic light scattering experiments have been employed to understand the molecular basis of its interaction with detergents and its role in protein refolding processes. nih.gov

While it can be used in creating chiral environments for asymmetric catalysis, it is often less employed in this specific role compared to more rigid, sterically demanding diols like BINOL or TADDOL derivatives which can provide higher levels of enantioselectivity. nih.gov For instance, in a study on the borylation of PVC, reagents derived from less hindered diols like 2-methyl-2,4-pentanediol resulted in lower degrees of functionalization compared to those from more hindered diols. acs.org Nevertheless, its availability as a specific enantiomer ensures its continued relevance in academic laboratories exploring stereoselective synthesis and structure-function relationships in biological systems.

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | (4R)-2-methylpentane-2,4-diol | d-nb.info |

| Synonyms | (R)-(-)-2-Methyl-2,4-pentandiol, (-)-Hexylene glycol | sigmaaldrich.com |

| Molecular Formula | C₆H₁₄O₂ | wikipedia.orgd-nb.info |

| Molar Mass | 118.176 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.92 g/mL at 20 °C | sigmaaldrich.com |

| Boiling Point | 197 °C | sigmaaldrich.com |

| Optical Activity | [α]22/D −21°, neat | sigmaaldrich.com |

| CAS Number | 99210-90-9 | sigmaaldrich.comwikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-2-methylpentane-2,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-41-5, 99210-90-9 | |

| Record name | Hexylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-(R)-2,4-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Enantioselective Production of R 2 Methyl 2,4 Pentanediol

Chemoenzymatic Synthetic Routes for Enantiopure (R)-(-)-2-Methyl-2,4-pentanediol

Chemoenzymatic methods offer a powerful strategy for producing enantiomerically pure compounds by combining chemical and enzymatic steps. nih.gov For the synthesis of this compound, these routes often involve the enzymatic resolution of a racemic mixture. Lipases are commonly employed for this purpose due to their ability to selectively catalyze reactions on one enantiomer. mdpi.comresearchgate.net

One approach is the enantioselective esterification of racemic 2-methyl-2,4-pentanediol. In this process, a lipase (B570770) is used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The separation of the resulting ester from the unreacted alcohol is then straightforward. For instance, lipase Amano AK from Pseudomonas sp. has been shown to be effective in these resolutions. researchgate.net The efficiency of such resolutions can be influenced by the choice of the acylating agent and the solvent. mdpi.com

Another chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone precursor, 4-hydroxy-4-methyl-2-pentanone, using a ketoreductase (KRED). researchgate.net Engineered KRED variants have demonstrated high efficiency and stereoselectivity in converting the ketone to the corresponding (R)-diol. researchgate.net This method can be highly effective, achieving high product concentrations. researchgate.net

Table 1: Comparison of Chemoenzymatic Methods

| Method | Key Enzyme | Starting Material | Key Advantage |

| Enantioselective Esterification | Lipase | Racemic 2-methyl-2,4-pentanediol | High enantiomeric excess of the remaining (R)-enantiomer. researchgate.net |

| Asymmetric Reduction | Ketoreductase (KRED) | 4-hydroxy-4-methyl-2-pentanone | Direct synthesis of the desired enantiomer with high stereoselectivity. researchgate.net |

Asymmetric Hydrogenation Strategies for this compound Precursors

Asymmetric hydrogenation is a widely used and efficient method for the synthesis of chiral alcohols from prochiral ketones. nih.gov In the context of producing this compound, the key precursor is 4-hydroxy-4-methyl-2-pentanone. sigmaaldrich.comnist.gov This reaction utilizes chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands. nih.govnih.gov

Ruthenium-based catalysts, particularly those complexed with chiral ligands such as BINAP or derivatives of cinchona alkaloids, have shown exceptional performance in the asymmetric hydrogenation of ketones, yielding alcohols with high enantiomeric excess (ee). nih.govsynthesiswithcatalysts.comnih.gov The choice of metal and ligand is crucial for achieving high activity and enantioselectivity. nih.gov For example, Ru-TsDPEN complexes have been successfully employed for the asymmetric transfer hydrogenation of various ketones. mdpi.com

The general mechanism involves the formation of a metal-hydride species from the catalyst and a hydrogen source (e.g., H₂ gas or isopropanol). The ketone substrate then coordinates to the chiral catalyst, and the hydride is transferred stereoselectively to the carbonyl group, leading to the formation of the chiral alcohol. nih.gov

Table 2: Chiral Ligands in Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrates | Reported Enantioselectivity |

| BINAP | Ruthenium, Rhodium | Aromatic and aliphatic ketones | Up to >99% ee. nih.govsynthesiswithcatalysts.com |

| Cinchona Alkaloid Derivatives | Ruthenium, Iridium | Aromatic and heteroaromatic ketones | Up to 99.9% ee. nih.gov |

| TsDPEN and Analogues | Ruthenium, Iridium | Aryl ketones, imines | High enantioselectivity. mdpi.com |

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netwilliams.edu After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net This strategy offers predictable stereochemical outcomes and is applicable to a wide range of substrates. williams.edu

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For instance, an achiral enolate can be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephenamine derivative. williams.edunih.govharvard.edu Subsequent alkylation or aldol (B89426) reaction would proceed with high diastereoselectivity due to the steric influence of the auxiliary. williams.edunih.gov

The choice of the chiral auxiliary is critical as it must effectively control the stereochemistry of the reaction and be readily removable without causing racemization of the product. researchgate.net While this method is powerful, it is often less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. williams.edu

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

| Evans Oxazolidinones | Aldol reactions, alkylations | High diastereoselectivity, well-understood stereochemical models. williams.edu |

| Pseudoephedrine/Pseudoephenamine | Alkylations | Crystalline derivatives, high diastereoselectivity, especially for quaternary centers. nih.govharvard.edu |

| Camphor-derived Auxiliaries | Alkylations, Diels-Alder reactions | Derived from an inexpensive natural source. researchgate.net |

Novel Catalytic Approaches to Enantioselective Synthesis of this compound

The development of novel catalytic systems is a continuous effort in asymmetric synthesis to improve efficiency, selectivity, and substrate scope. For the enantioselective synthesis of diols like this compound, several innovative catalytic strategies are emerging.

One such approach is the use of organocatalysts. Chiral diols themselves, such as BINOL and TADDOL, can act as catalysts through hydrogen bonding interactions to activate substrates and control enantioselectivity in reactions like allylborations and Mukaiyama aldol reactions. nih.gov These metal-free systems offer a greener alternative to traditional metal-based catalysts.

Another area of innovation lies in the development of new metal-ligand complexes. For example, nickel-catalyzed reductive coupling of dienol ethers and aldehydes provides a novel route to monoprotected vicinal diols with high diastereo- and enantioselectivity. nih.gov Furthermore, catalytic enantioselective hydrogen atom abstraction has been demonstrated as a conceptually new strategy for the asymmetric oxidation of meso diols, which could be adapted for the desymmetrization of related substrates. acs.orgacs.org

The catalytic enantioselective diboration of alkenes followed by oxidation is another powerful method for accessing chiral 1,2-diols. organic-chemistry.org This strategy often employs platinum or rhodium catalysts with chiral phosphine (B1218219) or phosphonite ligands.

Table 4: Emerging Catalytic Strategies for Chiral Diol Synthesis

| Catalytic Approach | Catalyst Type | Key Transformation |

| Organocatalysis | Chiral Diols (e.g., BINOL, TADDOL) | Allylboration, Aldol reactions. nih.gov |

| Nickel Catalysis | Ni(cod)₂ / Chiral Ligand | Reductive coupling of dienol ethers and aldehydes. nih.gov |

| Hydrogen Atom Abstraction | Chiral HAA Catalyst / Photocatalyst | Enantioselective oxidation of meso diols. acs.orgacs.org |

| Enantioselective Diboration | Pt or Rh / Chiral Ligand | Diboration of alkenes followed by oxidation. organic-chemistry.org |

Resolution Techniques for Racemic 2-Methyl-2,4-pentanediol to Obtain the (R)-Enantiomer

Resolution is a common method to separate enantiomers from a racemic mixture. For 2-methyl-2,4-pentanediol, both enzymatic and non-enzymatic resolution techniques can be employed.

Kinetic resolution is a widely used strategy where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Enzymatic kinetic resolution, as discussed in section 2.1, is a prime example. Lipase-catalyzed enantioselective acylation is a well-established method for resolving racemic alcohols, including diols like 2,4-pentanediol. mdpi.comresearchgate.netresearchgate.net The choice of lipase and acyl donor can significantly influence the enantioselectivity of the process. mdpi.com

Non-enzymatic methods can also be effective. These can involve the formation of diastereomeric derivatives by reacting the racemic diol with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is cleaved to yield the pure enantiomers.

Another approach is preferential crystallization, where one enantiomer crystallizes from a supersaturated solution of the racemate, leaving the other enantiomer in the mother liquor. This method, however, is less common and requires specific phase diagram characteristics.

Table 5: Overview of Resolution Techniques for 2-Methyl-2,4-pentanediol

| Resolution Technique | Principle | Key Reagent/Method |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. researchgate.net | Lipase-catalyzed acylation. mdpi.comresearchgate.net |

| Diastereomeric Derivative Formation | Formation of separable diastereomers. | Reaction with a chiral resolving agent. |

| Preferential Crystallization | Different crystallization behavior of enantiomers. | Seeding a supersaturated racemic solution. |

Stereochemical Investigations and Conformational Analysis of R 2 Methyl 2,4 Pentanediol

Theoretical and Experimental Approaches to Stereochemical Assignment of (R)-(-)-2-Methyl-2,4-pentanediol

The absolute configuration of this compound has been unequivocally established through a combination of theoretical calculations and experimental techniques.

Experimental Techniques:

Optical Rotation: A key experimental parameter for characterizing chiral molecules is their specific rotation. For this compound, a specific rotation of -21° (neat) at 22°C using the D-line of sodium has been reported. sigmaaldrich.com This negative sign indicates its levorotatory nature.

X-ray Crystallography: In the context of protein crystallography, this compound is often used as a cryoprotectant. Its binding to various protein structures has been determined by X-ray diffraction, and it is designated by the code "MRD" in the Protein Data Bank. wikipedia.orgatamanchemicals.com This allows for the precise determination of its three-dimensional structure and absolute configuration in the crystalline state.

Theoretical Approaches:

Computational Modeling: Quantum mechanical calculations are employed to predict the optical rotation and other chiroptical properties of the molecule. By comparing the calculated values for the (R) and (S) enantiomers with the experimental data, the absolute configuration can be confidently assigned.

The following table summarizes the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (4R)-2-methylpentane-2,4-diol |

| CAS Number | 99210-90-9 |

| Molecular Formula | C6H14O2 |

| SMILES | CC@@HCC(C)(C)O |

| InChIKey | SVTBMSDMJJWYQN-RXMQYKEDSA-N |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Conformational Preferences and Intramolecular Interactions in this compound

The flexible nature of this compound allows it to adopt various conformations in solution. These conformational preferences are primarily governed by a balance of steric and electronic effects, with intramolecular hydrogen bonding playing a crucial role.

Computational studies can be utilized to map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. These studies often reveal that conformations allowing for intramolecular hydrogen bonding are energetically favored.

Influence of Solvent Environment on the Stereochemical Stability of this compound

The stereochemical stability of this compound is generally high under normal conditions. However, the solvent environment can influence its conformational equilibrium. atamanchemicals.com

Polar Solvents: In polar, protic solvents, the intramolecular hydrogen bond within the diol can be disrupted by the formation of intermolecular hydrogen bonds with the solvent molecules. This can lead to a more extended conformation of the molecule.

Nonpolar Solvents: In nonpolar solvents, the intramolecular hydrogen bond is more likely to be preserved, leading to a more compact, cyclic-like conformation.

This compound is miscible with water and soluble in many organic solvents, including ethanol. atamanchemicals.comchemicalbook.com This miscibility is a key factor in its utility in a wide range of applications, from cosmetics to laboratory reagents. atamanchemicals.com

Chiral Recognition Mechanisms Involving this compound

The chiral nature of this compound enables it to participate in chiral recognition processes. This is particularly evident in its interactions with biological macromolecules and in chiral separation techniques.

Protein Crystallography: In protein crystallography, this compound not only acts as a precipitant and cryoprotectant but also interacts specifically with chiral protein environments. Its amphiphilic nature allows it to bind to various sites on a protein's surface, including alpha-helices and beta-sheets. wikipedia.org These specific interactions can be crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Enzymatic Reactions: Enzymes, being chiral catalysts, can exhibit stereoselectivity towards one enantiomer of a chiral substrate. While the primary industrial production of 2-methyl-2,4-pentanediol yields a racemic mixture, enzymatic kinetic resolution can be employed to separate the enantiomers. For instance, lipases can selectively acylate one enantiomer, allowing for the separation of the (R) and (S) forms.

Chiral Chromatography: Chiral stationary phases in chromatography can be used to separate the enantiomers of 2-methyl-2,4-pentanediol. The differential interaction between the chiral stationary phase and each enantiomer leads to different retention times, enabling their separation.

Role of R 2 Methyl 2,4 Pentanediol in Asymmetric Catalysis

(R)-(-)-2-Methyl-2,4-pentanediol as a Chiral Ligand in Transition Metal Catalysis

Chiral diols are valuable precursors for the synthesis of chiral ligands for transition metal catalysts. The diol backbone can provide a rigid and well-defined chiral environment around a metal center, which is crucial for inducing enantioselectivity in catalytic reactions. While direct and extensive research on ligands derived specifically from this compound is not widely published in readily accessible literature, the principle is well-established with analogous chiral diols.

For instance, chiral phosphine (B1218219) ligands, a cornerstone of asymmetric catalysis, can be synthesized from chiral diols. The diol unit can be used to create a chiral backbone or environment around the phosphorus atom. Although a specific example for a ligand derived from this compound is not prominently documented in peer-reviewed journals, a Chinese patent describes the preparation of a chiral bridged phosphine ligand using the analogous (2S,4S)-2,4-pentanediol, demonstrating the potential of this class of diols in ligand synthesis. datapdf.com

The general approach involves the reaction of the chiral diol with a phosphorus-containing reagent to form a phosphonite, phosphite, or other phosphorus-based ligand. These ligands can then be coordinated to a transition metal, such as rhodium or palladium, to generate a chiral catalyst for various asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

The effectiveness of such ligands is typically evaluated by the enantiomeric excess (ee) of the product obtained in a model reaction. The steric and electronic properties of the diol backbone play a critical role in determining the efficiency of the chiral induction.

| Chiral Diol | Ligand Type | Metal Catalyst | Reaction Type | Reference |

| (2S,4S)-2,4-Pentanediol | Chiral Bridged Phosphine | Not Specified | Not Specified | datapdf.com |

| (R,R)- and (S,S)-trans-1,2-Cyclohexanediol | Phosphine-phosphite | Rhodium | Asymmetric Hydrogenation | |

| (R)- and (S)-1,1'-Bi-2-naphthol (BINOL) | Phosphine, Phosphite | Rhodium, Palladium | Various | wikipedia.org |

| (R,R)- and (S,S)-2,3-Butanediol | Boronic Ester | Not Applicable | Asymmetric Synthesis | iupac.org |

This table presents examples of other chiral diols to illustrate the concept, due to limited direct data on this compound.

Applications of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral diols, through hydrogen bonding interactions, can act as organocatalysts for a variety of transformations. However, the direct application of this compound as an organocatalyst is not extensively reported.

The catalytic activity of chiral diols in organocatalysis often relies on their ability to act as Brønsted acids or to form hydrogen-bonded complexes with substrates, thereby creating a chiral environment for the reaction. For example, chiral diols have been used to catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

While specific data for this compound is scarce, the broader class of chiral 1,3-diols has been explored in organocatalysis. For instance, a chemoenzymatic approach combining organocatalysis with biocatalytic reduction has been used to synthesize all four stereoisomers of certain 1,3-diols, highlighting the synthetic utility of this class of compounds which can subsequently be used as chiral ligands or organocatalysts. nih.gov

Enantioselective Reactions Facilitated by this compound as a Chiral Solvent or Co-solvent

A chiral solvent can influence the stereochemical outcome of a reaction by creating a chiral environment that preferentially stabilizes one of the diastereomeric transition states. This compound, being a chiral liquid, has the potential to act as such a solvent or co-solvent.

A compelling demonstration of the chiral recognition capabilities of 2-methyl-2,4-pentanediol comes from the field of protein crystallography. A study on the crystallization of lysozyme (B549824) in the presence of the (R), (S), and racemic forms of 2-methyl-2,4-pentanediol revealed that the (R)-enantiomer led to the highest resolution protein structures. rsc.org This preferential interaction suggests that this compound can create a well-defined chiral environment, a key requirement for a chiral solvent in asymmetric synthesis. rsc.org

While this example is from biochemistry, it underscores the fundamental principle that this compound can differentiate between chiral entities. The application of this property to synthetic organic reactions remains an area with potential for future research. The use of chiral ionic liquids and other chiral solvents has shown promise in various enantioselective reactions, and this compound could offer a readily available and relatively inexpensive option.

Design and Synthesis of Chiral Catalysts Incorporating this compound Derivatives

A key application of this compound is as a chiral starting material for the synthesis of novel chiral catalysts and auxiliaries. wikipedia.org One of the most prominent examples is the formation of chiral boronic esters.

Boronic esters are versatile intermediates in organic synthesis, and their chiral derivatives are valuable reagents for asymmetric synthesis. This compound can be reacted with a boronic acid or its derivative to form a chiral boronic ester. These chiral boronic esters can then be used in a variety of carbon-carbon bond-forming reactions, where the chiral diol auxiliary directs the stereochemical outcome of the reaction. datapdf.comiupac.org After the reaction, the chiral diol can often be recovered and reused.

For example, vinylboronic acid can be esterified with racemic 2-methyl-2,4-pentanediol to form 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. rsc.org The use of enantiomerically pure this compound would yield a chiral version of this reagent, which could then be used in asymmetric transformations.

| Chiral Diol | Boron Source | Resulting Chiral Boronic Ester | Potential Application | Reference |

| This compound | Vinylboronic acid | (R)-4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | Asymmetric Suzuki-Miyaura coupling | rsc.org |

| (+)-Pinanediol | Various boronic acids | Pinanediol boronic esters | Asymmetric synthesis of alcohols and amines | datapdf.com |

| (R,R)-2,3-Butanediol | Dichloromethylboronic acid | Butanediol (dichloromethyl)boronate | Asymmetric homologation reactions | iupac.org |

Mechanism of Chiral Induction in Catalytic Systems Utilizing this compound

The mechanism of chiral induction by a catalyst derived from or utilizing this compound depends on the specific catalytic system. However, the underlying principle is the creation of a diastereomeric transition state with a lower energy for the formation of one enantiomer over the other.

In the case of a transition metal catalyst with a ligand derived from this compound, the chiral diol backbone would create a fixed, three-dimensional arrangement of atoms around the metal center. This steric and electronic environment would then dictate how the substrates can approach and bind to the metal, favoring a specific orientation that leads to the desired enantiomer. The rigidity of the ligand backbone is often crucial for high enantioselectivity.

When used as a chiral auxiliary, such as in a chiral boronic ester, the this compound moiety would control the facial selectivity of the reaction at the boron-bearing carbon. The bulky methyl groups and the specific conformation of the six-membered dioxaborinane ring would sterically hinder one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. iupac.org

If this compound were to be used as a chiral solvent, the mechanism of induction would likely involve the formation of transient, diastereomeric solvated complexes with the reactants or the transition state. The differing stabilities of these solvated complexes would then lead to an enantiomeric excess in the product. The study on lysozyme crystallization provides evidence for such specific molecular recognition through hydrogen bonding and hydrophobic interactions. rsc.orgnih.gov

The "three-point interaction model" is a general concept in chiral recognition, which posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector (in this case, the catalyst or solvent derived from this compound) and the substrate. researchgate.net These interactions can be a combination of attractive (e.g., hydrogen bonds, coordination) and repulsive (e.g., steric hindrance) forces.

Integration of R 2 Methyl 2,4 Pentanediol in Advanced Materials Science

Utilization of (R)-(-)-2-Methyl-2,4-pentanediol as a Chiral Monomer in Polymer Synthesis

The incorporation of chiral units into polymer backbones is a key strategy for creating materials with unique optical, mechanical, and recognition properties. As a readily available chiral diol, this compound serves as a valuable monomer for the synthesis of chiral polymers, particularly polyesters and polyurethanes. atamanchemicals.comwikipedia.org The two hydroxyl groups of differing reactivity—one tertiary and one secondary—allow for controlled polymerization reactions.

The synthesis of polyurethanes, for instance, typically involves the polyaddition reaction of a diol with a diisocyanate. ontosight.airsc.org By utilizing this compound as the diol component, chirality is directly embedded into the polymer chain. The general reaction scheme involves the condensation of the diol with various diisocyanates, such as 1,1'-methylenebis(4-isocyanatobenzene) (MDI) or hexamethylene diisocyanate (HDI). The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate and the reaction conditions. ontosight.ai

While specific research focusing exclusively on the polymerization of the (R)-(-)-enantiomer is limited, studies on similar chiral diols provide a strong foundation for its potential. For example, research on the synthesis of polyurethanes from other chiral diols, such as (2R,4R)-pentanediol, has demonstrated the feasibility of producing optically active polymers with distinct properties.

Fabrication of Stereoregular Polymers and Copolymers Employing this compound

Stereoregularity, the defined arrangement of stereocenters along a polymer chain, profoundly impacts a material's physical properties, including its crystallinity, melting point, and mechanical strength. The use of enantiomerically pure monomers like this compound is a direct pathway to achieving stereoregular polymers.

When this chiral diol is polymerized with achiral co-monomers, the resulting polymer chain will possess a regular arrangement of the chiral pendant groups. This enforced stereochemistry can lead to the formation of helical or other ordered secondary structures. While detailed studies on the specific stereoregularity induced by this compound are not extensively documented, the principles of asymmetric polymerization suggest that the (R)-configuration of the diol would dictate a specific tacticity in the polymer backbone.

The synthesis of stereoblock copolymers, which contain segments of differing tacticity, is another area where this compound could be employed. For instance, a block of polymer synthesized with the (R)-enantiomer could be coupled with a block synthesized with the corresponding (S)-enantiomer or an atactic block, leading to materials with unique self-assembly behaviors and properties.

Influence of this compound on the Supramolecular Assembly of Materials

Supramolecular chemistry involves the organization of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org Chiral molecules can play a crucial role in directing the formation of complex and functional supramolecular architectures. This compound, with its hydroxyl groups and chiral center, has the potential to act as a gelator or a structure-directing agent in supramolecular systems.

The ability of a molecule to form gels, known as gelation, is dependent on its capacity to self-assemble into a three-dimensional network that entraps a solvent. chalmers.sersc.org The chirality and hydrogen-bonding capabilities of this compound could facilitate the formation of helical fibrous networks, leading to the gelation of organic solvents or water. These chiral gels could find applications in areas such as chiral separations, asymmetric catalysis, and controlled release.

Furthermore, the addition of this compound to solutions of other molecules can influence their self-assembly. Its amphiphilic nature, possessing both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to interact with a variety of species. In the context of protein crystallography, the racemic mixture of 2-methyl-2,4-pentanediol (hexylene glycol) is known to promote protein crystallization by influencing the hydration sphere and mediating crystal contacts. wikipedia.orgnih.gov It is plausible that the enantiomerically pure form could induce more specific and ordered packing in supramolecular systems.

This compound in the Formation of Chiral Porous Materials and Frameworks

Chiral porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have garnered significant attention for their applications in enantioselective separations, asymmetric catalysis, and sensing. The incorporation of chiral building blocks is essential for the synthesis of these materials.

This compound can be envisioned as a chiral ligand or a template for the synthesis of such frameworks. By modifying the hydroxyl groups with appropriate coordinating moieties, it could be used to construct chiral MOFs. The stereochemistry of the diol would be translated into the three-dimensional structure of the framework, creating chiral pores and channels.

While there are reports on the use of MOFs as stationary phases for the chromatographic separation of the enantiomers of 2-methyl-2,4-pentanediol, the use of this specific diol as a primary building block for chiral MOFs is an area that remains largely unexplored. The development of synthetic routes to incorporate this compound into porous frameworks could lead to new materials with tailored chiral recognition capabilities.

Applications of this compound in Optically Active Coatings and Resins

The development of optically active coatings and resins is driven by applications in optical devices, displays, and security features. The introduction of chiral components into these materials can impart properties such as circular dichroism and optical rotatory power.

This compound can be incorporated into coating and resin formulations as a reactive diluent or as a monomer in the synthesis of the binder. atamanchemicals.com For example, it can be used in the formulation of polyurethane or polyester (B1180765) coatings. ontosight.aiontosight.ai The presence of the chiral diol in the polymer matrix would render the coating optically active.

Biotechnological and Enzymatic Perspectives on R 2 Methyl 2,4 Pentanediol

Biocatalytic Production of (R)-(-)-2-Methyl-2,4-pentanediol through Enzyme-Mediated Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like this compound. The primary enzymatic route for producing such chiral alcohols is the asymmetric reduction of a prochiral ketone precursor.

Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly well-suited for this purpose. These enzymes can exhibit high levels of stereoselectivity, reducing a ketone to a specific alcohol enantiomer. For the production of this compound, the strategy involves the enzymatic reduction of a suitable precursor like diacetone alcohol or another β-hydroxy ketone. chemicalbook.comatamanchemicals.com The enzyme's active site preferentially binds the substrate in an orientation that leads to the formation of the (R)-enantiomer.

A practical application of this principle was demonstrated in the development of a biocatalytic process for the closely related compound, (R)-2-methylpentanol. researchgate.net Researchers utilized an evolved ketoreductase enzyme to selectively reduce the (R)-enantiomer of racemic 2-methylvaleraldehyde, showcasing the power of biocatalysis to achieve high productivity and enantiomeric purity. researchgate.net This approach, which leverages enzyme evolution to tailor catalyst performance, represents a key strategy for the industrial production of specific chiral intermediates. researchgate.net

Table 1: Illustrative Biocatalytic Reduction for Chiral Alcohol Production

| Enzyme Class | Substrate Example | Product | Key Feature |

| Ketoreductase (KRED) | 4-Hydroxy-4-methyl-2-pentanone | This compound | Asymmetric reduction of a prochiral ketone |

| Alcohol Dehydrogenase (ADH) | 2-Methylvaleraldehyde | (R)-2-Methylpentanol | Enantiospecific reduction of one aldehyde enantiomer from a racemate |

This methodology highlights a shift towards greener and more efficient manufacturing processes for valuable chiral building blocks.

Enzymatic Resolution of Racemic 2-Methyl-2,4-pentanediol

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. wikipedia.org Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemate, which is a 50:50 mixture of both (R) and (S) forms. wikipedia.org This method relies on an enzyme that reacts at a significantly different rate with each enantiomer. nih.gov

In the context of racemic 2-methyl-2,4-pentanediol, a common approach involves enantioselective transesterification catalyzed by a lipase (B570770). Lipases are robust enzymes that can acylate alcohols using an acyl donor, such as vinyl acetate. In a typical kinetic resolution:

A racemic mixture of 2-methyl-2,4-pentanediol is incubated with a lipase.

An acyl donor is added to the reaction.

The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.

The reaction is stopped when approximately 50% conversion is reached.

The result is a mixture containing the acylated (S)-enantiomer and the unreacted, and therefore enantiomerically enriched, this compound. wikipedia.org These two compounds, having different chemical properties, can then be separated using standard techniques like chromatography. The major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.gov

Role of this compound in Protein Crystallization and Stabilization Mechanisms

2-Methyl-2,4-pentanediol (MPD) is one of the most successful and widely used reagents in the field of protein crystallography, acting as a precipitant, cryoprotectant, and stabilizer. chemicalbook.comnih.goviucr.org Its amphiphilic nature, possessing both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to interact favorably with the heterogeneous surfaces of proteins. iisc.ac.inatamanchemicals.com While racemic MPD is commonly used, studies have shown that the specific chirality of the molecule can have a significant impact on the crystallization process. iucr.orgnih.gov

Research involving the crystallization of the protein lysozyme (B549824) demonstrated a clear advantage of using the pure (R)-enantiomer. iucr.orgnih.govyu.edu Crystals of lysozyme grown in the presence of this compound were more ordered and diffracted to a higher resolution compared to those grown with either the (S)-enantiomer or the racemic mixture. iucr.orgnih.gov Structural analysis revealed that this was due to a preferential interaction between the protein and the (R)-enantiomer; in crystals grown with either (R)-MPD or racemic MPD, it was exclusively the (R)-MPD molecule that was observed making the critical crystal lattice contacts. iucr.orgnih.gov This suggests that chiral interactions between the precipitant and the protein can play a crucial role in achieving high-quality crystals. iucr.orgnih.gov

The mechanism by which MPD facilitates crystallization and stabilization involves several factors:

Precipitation: MPD competes with the protein for water molecules and lowers the dielectric constant of the solution, reducing the protein's solubility and promoting precipitation in an ordered, crystalline form. iisc.ac.in

Stabilization: MPD molecules bind to hydrophobic patches on the protein's surface, particularly those rich in residues like leucine. nih.goviucr.orgiisc.ac.in This binding displaces water molecules from grooves and cavities, leading to a significant reduction in the solvent-accessible surface area, which can enhance protein stability. nih.gov Rather than being a denaturant, MPD can promote stabilization through a process of preferential hydration, which is aided by the attachment of MPD to the protein's surface. nih.goviucr.org

Cryoprotection: Its high solubility in water at a wide range of temperatures and its ability to prevent the formation of damaging ice crystals during flash-cooling make it an effective cryoprotectant for X-ray diffraction experiments at cryogenic temperatures. iucr.orgatamanchemicals.com

The small, flexible, and amphiphilic structure of MPD also allows it to stabilize transmembrane proteins in aqueous solutions, acting as an effective substitute for detergents that can interfere with activity or characterization. beilstein-journals.orgnih.gov

Table 2: Effect of MPD Chirality on Lysozyme Crystallization

| MPD Enantiomer Used | Crystal Quality | Structural Resolution | Observation |

| This compound | Most ordered | Highest | Preferential binding; (R)-MPD forms crystal contacts. iucr.orgnih.gov |

| (S)-(+)-2-Methyl-2,4-pentanediol | Less ordered | Lower | No significant ordered binding in crystal contacts. iucr.org |

| Racemic (RS)-MPD | Intermediate order | Intermediate | Only the (R)-enantiomer was observed forming crystal contacts. iucr.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for R 2 Methyl 2,4 Pentanediol

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination of (R)-(-)-2-Methyl-2,4-pentanediol

Chiral chromatography is a cornerstone for separating and quantifying the enantiomers of this compound (MPD). This technique leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. sigmaaldrich.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for this purpose.

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be accurately determined using these chromatographic techniques. For instance, a "pure" enantiomer in a preparatory context might have an enantiomeric excess of 98%. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the separation is based on the formation of transient diastereomeric complexes between the enantiomers of MPD and the chiral stationary phase. The choice of CSP is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For example, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated efficacy in achieving high purity separations of MPD enantiomers, often exceeding 99% purity. In such a system, it has been observed that the (4S)-enantiomer elutes before the (4R)-enantiomer.

Gas Chromatography (GC): Chiral GC is another powerful tool for the enantiomeric resolution of volatile compounds like MPD. In this method, a chiral stationary phase is coated onto the inner wall of a capillary column. As the racemic mixture passes through the column, the enantiomers are separated based on their differing affinities for the CSP. Metal-organic frameworks (MOFs) have emerged as promising stationary phases in GC. For example, MIL-101–S-2-Ppa has been shown to effectively achieve baseline separation of MPD enantiomers.

The determination of enantiomeric purity is crucial for the quality control of peptide pharmaceuticals, where undesirable D-isomers can be introduced during synthesis. nih.gov Chiral HPLC coupled with mass spectrometry (MS) provides a rapid and accurate method for determining the chiral purity of amino acids after peptide hydrolysis. nih.gov

A summary of typical chiral chromatography conditions for the analysis of similar chiral alcohols is presented in the table below.

| Parameter | HPLC | GC |

| Stationary Phase | Chiral Stationary Phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral Stationary Phases (e.g., β-cyclodextrin, MIL-101–S-2-Ppa) |

| Mobile Phase/Carrier Gas | Varies (e.g., Hexane/Isopropanol mixtures) | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV, Refractive Index (RI), Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Typical Application | Enantiomeric purity of non-volatile or thermally labile compounds | Enantiomeric purity of volatile compounds |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules like this compound. biotools.usnih.govmtoz-biolabs.com These methods rely on the differential interaction of chiral molecules with circularly polarized light. mtoz-biolabs.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us This technique provides detailed information about the stereochemistry of a molecule in solution, eliminating the need for crystallization which is often a prerequisite for X-ray crystallography. biotools.usresearchgate.net The process for determining the absolute configuration using VCD involves:

Experimental Measurement: The VCD spectrum of the chiral molecule is recorded. researchgate.net

Quantum Chemical Calculation: The theoretical VCD spectrum of one enantiomer (e.g., the R-enantiomer) is calculated using ab initio or density functional theory (DFT) methods. nih.gov

Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good correlation in the signs and intensities of the VCD bands confirms the absolute configuration of the molecule. biotools.us The spectrum of the other enantiomer will be a mirror image. nih.gov

VCD is particularly advantageous as it can be applied to neat liquids and solutions, and it provides information on the solution-state conformation of the molecule. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions within the molecule. nih.gov The determination of absolute configuration using ECD follows a similar approach to VCD, involving the comparison of the experimental ECD spectrum with a theoretically calculated spectrum. nih.gov

The steps for ECD analysis include:

Conformational Analysis: The low-energy conformers of the molecule are identified through computational methods. nih.gov

ECD Calculation: The ECD spectrum for each significant conformer is calculated using time-dependent density functional theory (TDDFT). nih.govnih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted populations (based on the Boltzmann distribution) and summed to generate the final theoretical ECD spectrum. nih.gov

Comparison: The theoretical spectrum is then compared with the experimental ECD spectrum to assign the absolute configuration. nih.gov

Both VCD and ECD are powerful, non-destructive techniques that provide crucial information for the unambiguous assignment of the absolute configuration of this compound.

| Technique | Principle | Information Obtained | Sample State |

| VCD | Differential absorption of left and right circularly polarized infrared light | Absolute configuration, solution-state conformation | Neat liquid, solution |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light | Absolute configuration | Solution |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of this compound. ethernet.edu.etd-nb.info It provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Structural Elucidation: ¹H and ¹³C NMR spectra are fundamental for confirming the basic structure of this compound. The chemical shifts, coupling constants, and signal multiplicities in these spectra provide a unique fingerprint of the molecule. d-nb.info For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons, the methine proton, and the hydroxyl protons. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum would display characteristic signals for each unique carbon atom in the molecule. nih.gov

Conformational Studies: NMR spectroscopy is also a powerful technique for investigating the conformational preferences of this compound in solution. The magnitude of vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred rotamers around the C-C bonds. researchgate.net

Furthermore, temperature-dependent NMR studies can provide insights into the dynamics of conformational changes. researchgate.net The Nuclear Overhauser Effect (NOE) can be used to determine the through-space proximity of protons, which helps in defining the three-dimensional structure and preferred conformations of the molecule. d-nb.info

The table below summarizes key NMR parameters for this compound.

| Nucleus | Type of Information | Typical Chemical Shift Range (ppm) |

| ¹H | Proton environment, connectivity (via coupling) | 0.9 - 4.0 |

| ¹³C | Carbon skeleton | 20 - 80 |

| ¹H-¹H COSY | Proton-proton correlations | N/A |

| ¹H-¹³C HSQC/HMQC | Direct carbon-proton correlations | N/A |

| ¹H-¹³C HMBC | Long-range carbon-proton correlations | N/A |

| NOESY/ROESY | Through-space proton-proton proximities | N/A |

Mass Spectrometry Techniques for Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and purity assessment of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For the identification of this compound, the molecular ion peak in the mass spectrum will correspond to its molecular weight (118.17 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information, which can be used to confirm the identity of the compound.

When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for purity assessment. This hyphenated approach allows for the separation of this compound from any impurities present in the sample, and the mass spectrometer provides sensitive and selective detection. This is particularly useful for detecting and quantifying trace-level impurities.

The use of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and any fragments, further confirming the identity of the compound and its impurities.

| Technique | Ionization Method | Information Provided |

| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | Molecular weight, fragmentation pattern, identification of volatile impurities |

| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Molecular weight, identification of non-volatile impurities |

| HRMS | Various | High-accuracy mass measurement, elemental composition |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. mdpi.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build up a detailed map of the electron density within the crystal.

For this compound, obtaining a single crystal of the compound itself might be challenging due to its liquid nature at room temperature. atamanchemicals.com However, it is a common precipitant and cryoprotectant in protein crystallography. wikipedia.orgnih.gov In these studies, the MPD molecule is often found bound to the protein, and its conformation and interactions with the protein can be determined with high precision from the X-ray diffraction data. nih.gov Analysis of numerous protein crystal structures containing MPD has shown that it predominantly adopts its most stable conformation and tends to bind to hydrophobic regions on the protein surface. nih.gov

It is also possible to determine the crystal structure of derivatives of this compound. By introducing functional groups that facilitate crystallization, a solid derivative can be prepared and its structure determined by X-ray crystallography. This would unequivocally confirm the absolute configuration of the chiral center.

The data obtained from an X-ray crystallographic analysis includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's geometry.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal |

| Space Group | The symmetry of the crystal lattice |

| Atomic Coordinates | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | The geometry of the molecule |

| Absolute Configuration | The three-dimensional arrangement of atoms in a chiral molecule (using anomalous dispersion) |

Theoretical and Computational Studies of R 2 Methyl 2,4 Pentanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity of (R)-(-)-2-Methyl-2,4-pentanediol

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of this compound (R-MPD). These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's behavior at a subatomic level. Key aspects explored include the analysis of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.netreddit.com A smaller gap generally signifies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For R-MPD, the specific values of HOMO, LUMO, and the energy gap can be calculated to predict its behavior in various chemical reactions. These calculations can also be extended to understand how the electronic structure is influenced by changes in the molecular geometry or the presence of interacting species. nih.gov

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For R-MPD, the MEP would highlight the negative potential around the oxygen atoms of the hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as likely sites for nucleophilic interaction.

From the HOMO and LUMO energy values, several quantum chemical parameters, or global reactivity descriptors, can be derived to quantify the reactivity of R-MPD. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. It is related to the LUMO energy.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule, related to the HOMO energy.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of R-MPD with other molecules and for predicting its behavior in different chemical environments.

Below is an interactive data table summarizing the typical outputs of quantum chemical calculations for a molecule like R-MPD. Note: The values presented are illustrative and would need to be calculated specifically for R-MPD using appropriate computational methods and basis sets.

| Quantum Chemical Parameter | Symbol | Typical Calculated Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 9.0 eV | Kinetic stability and reactivity |

| Ionization Potential | I | 7.5 eV | Energy to remove an electron |

| Electron Affinity | A | -1.5 eV | Energy released upon electron addition |

| Chemical Hardness | η | 4.5 eV | Resistance to electron cloud deformation |

| Chemical Softness | S | 0.22 eV-1 | Propensity for chemical reactions |

| Electronegativity | χ | 3.0 eV | Electron-attracting power |

| Electrophilicity Index | ω | 1.0 eV | Propensity to accept electrons |

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. springernature.combiorxiv.org For this compound (R-MPD), MD simulations provide valuable insights into its conformational dynamics, solvation properties, and aggregation behavior in various media, such as aqueous solutions and organic solvents.

In an aqueous environment, MD simulations can reveal how R-MPD molecules interact with water. Due to its amphiphilic nature, with both hydroxyl groups and a hydrocarbon backbone, R-MPD can form hydrogen bonds with water molecules while also exhibiting hydrophobic interactions. Simulations can characterize the solvation shell around the R-MPD molecule, determining the number and orientation of water molecules in its immediate vicinity. This information is crucial for understanding its solubility and its effects on the structure of water. For instance, studies on the related compound 2-methyl-2,4-pentanediol (MPD) have shown its ability to stabilize transmembrane proteins in aqueous media by shielding their hydrophobic regions. nih.gov MD simulations revealed the optimal number of MPD molecules required for this stabilization. nih.gov

When placed in organic solvents, the behavior of R-MPD will differ significantly. The nature of the solvent—polar or non-polar—will dictate the types of intermolecular forces that dominate. In a non-polar solvent, intramolecular hydrogen bonding within the R-MPD molecule might become more prevalent, leading to specific folded conformations. In polar aprotic solvents, the interactions would be primarily of a dipole-dipole nature. MD simulations can track these conformational changes and intermolecular interactions over time.

Furthermore, MD simulations are instrumental in studying the aggregation of R-MPD molecules. researchgate.netnih.gov At certain concentrations, R-MPD molecules may self-assemble into larger clusters or aggregates. Simulations can elucidate the driving forces behind this aggregation, whether it is driven by hydrophobic effects, hydrogen bonding, or a combination of both. The size, shape, and dynamics of these aggregates can be characterized, providing a molecular-level understanding of this phenomenon. Such studies are relevant to its use as a precipitant in protein crystallography, where it induces protein aggregation. wikipedia.org The simulations can also explore the effect of temperature and pressure on the aggregation process. Replica exchange molecular dynamics (REMD) is a particularly effective technique for sampling the conformational space and aggregation transitions more efficiently than constant temperature MD. nih.govunifr.ch

A summary of the insights gained from MD simulations of R-MPD in different environments is presented in the table below.

| Environment | Key Interactions | Predicted Behavior |

| Aqueous Solution | Hydrogen bonding with water, hydrophobic interactions. | Formation of a structured solvation shell. Potential for self-aggregation at higher concentrations. Acts as a stabilizer for macromolecules by shielding hydrophobic surfaces. |

| Non-polar Organic Solvent | Van der Waals forces, potential for intramolecular hydrogen bonding. | Adoption of more compact or folded conformations. Reduced tendency for intermolecular aggregation compared to aqueous solutions. |

| Polar Aprotic Solvent | Dipole-dipole interactions, hydrogen bonding with the solvent (if it is a hydrogen bond acceptor). | Solvation of the hydroxyl groups by the solvent. Conformational flexibility influenced by solvent polarity. |

Density Functional Theory (DFT) Applications to Understand Spectroscopic Properties of this compound

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for accurately predicting and interpreting the spectroscopic properties of molecules like this compound (R-MPD). researchgate.net By calculating the electronic structure of the molecule, DFT can provide theoretical spectra that, when compared with experimental data, aid in structural elucidation and the understanding of molecular vibrations and electronic transitions. nih.gov

One of the primary applications of DFT in this context is the prediction of vibrational spectra, specifically infrared (IR) and Raman spectra. DFT calculations can determine the harmonic vibrational frequencies of R-MPD, which correspond to the various stretching, bending, and torsional motions of the atoms. nist.govnist.gov The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. This is particularly useful for assigning the experimentally observed spectral bands to specific vibrational modes of the molecule. For a molecule with the complexity of R-MPD, with its various C-H, C-O, O-H, and C-C bonds, DFT provides a systematic way to disentangle the often-congested regions of the experimental spectra.

Another significant application of DFT is the calculation of Nuclear Magnetic Resonance (NMR) parameters. youtube.com DFT can predict the chemical shifts of the various carbon (¹³C) and proton (¹H) nuclei in R-MPD. nih.gov These calculations are performed by determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated chemical shifts, when properly referenced, can be compared directly with experimental NMR data to confirm the chemical structure and stereochemistry of R-MPD. This synergy between DFT and NMR is a powerful approach for structural verification. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to investigate the electronic absorption properties of R-MPD, which are observed in ultraviolet-visible (UV-Vis) spectroscopy. TD-DFT calculates the energies of electronic excitations from the ground state to various excited states. schrodinger.com The energy difference between the ground and excited states corresponds to the wavelength of light absorbed. For R-MPD, which is a saturated diol, significant electronic transitions are expected to be in the far-UV region. TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The table below summarizes the application of DFT in predicting the spectroscopic properties of R-MPD.

| Spectroscopic Technique | Calculated Parameters | Insights Gained |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies, IR intensities, Raman activities. | Assignment of experimental spectral bands to specific molecular vibrations (stretches, bends, torsions). Confirmation of functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts, spin-spin coupling constants. | Structural elucidation, confirmation of stereochemistry, and assignment of NMR signals. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Excitation energies, oscillator strengths (λmax). | Prediction of electronic transitions and understanding of the molecule's electronic structure and absorption properties. |

Computational Prediction of Chiral Recognition and Interactions Involving this compound

Computational methods, particularly those rooted in molecular mechanics and quantum chemistry, are invaluable for predicting and understanding the mechanisms of chiral recognition involving this compound (R-MPD). nih.govnih.gov Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule over the other. This phenomenon is fundamental to enantioselective chromatography, catalysis, and biological processes.

Computational modeling can simulate the interactions between R-MPD and a chiral selector, such as a chiral stationary phase (CSP) used in chromatography. nih.gov These simulations aim to elucidate the structural and energetic basis for enantioselective separation. The "three-point interaction model" is a classical concept in chiral recognition, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. researchgate.net Computational methods can identify these interaction points, which can include hydrogen bonds, steric repulsion, and van der Waals forces.

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a small molecule (the ligand, in this case, R-MPD) to a larger molecule (the receptor or chiral selector). nih.gov By systematically exploring the possible conformations and orientations of R-MPD within the binding site of a chiral selector, docking algorithms can identify the most stable diastereomeric complexes. The difference in the calculated binding energies between the (R)-MPD-selector complex and the (S)-MPD-selector complex can provide a theoretical prediction of the enantioselectivity.

Density Functional Theory (DFT) calculations can be employed to refine the geometries and interaction energies of the diastereomeric complexes obtained from molecular docking. DFT provides a more accurate description of the electronic effects, such as hydrogen bonding and dispersion forces, that are critical for chiral recognition. By analyzing the optimized structures of the complexes, researchers can gain a detailed understanding of the specific intermolecular interactions that lead to the preferential binding of one enantiomer.

These computational approaches can guide the rational design of new chiral selectors for the efficient separation of MPD enantiomers. For instance, if simulations reveal that a particular functional group on a selector is crucial for the chiral recognition of R-MPD, this information can be used to synthesize new selectors with enhanced enantioselectivity.

The table below outlines the computational methods used to predict chiral recognition involving R-MPD and the insights they provide.

| Computational Method | Approach | Key Outputs | Insights |

| Molecular Docking | Simulates the binding of (R)- and (S)-MPD to a chiral selector. | Binding poses, docking scores (binding affinities). | Prediction of the preferred binding orientation and the relative stability of the diastereomeric complexes. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the MPD-selector complexes over time. | Trajectories of the complexes, analysis of intermolecular distances and angles. | Understanding the stability and flexibility of the diastereomeric complexes and the role of solvent. |

| Density Functional Theory (DFT) | Calculates the electronic structure and interaction energies of the diastereomeric complexes. | Optimized geometries, binding energies, analysis of intermolecular interactions (e.g., hydrogen bonds). | Accurate determination of the energetic preference for one enantiomer and detailed insight into the specific forces driving chiral recognition. |

Future Research Directions and Emerging Paradigms for R 2 Methyl 2,4 Pentanediol

Integration of (R)-(-)-2-Methyl-2,4-pentanediol in Sustainable Chemical Processes

The principles of green chemistry are guiding the next generation of chemical process development, and this compound possesses several attributes that make it a compelling candidate for integration into more sustainable practices. A key area of future research is its application as a bio-friendly and recyclable solvent. The compound is known to be biodegradable and is unlikely to accumulate in the environment, which are significant advantages over many conventional organic solvents. wikipedia.orgepa.gov

Further research will likely focus on:

Expanding its role as a green solvent: Investigating its efficacy as a solvent for a wider range of chemical reactions, potentially replacing hazardous glycol ethers and other petroleum-derived solvents. atamanchemicals.com Its miscibility with water and solubility in most organic solvents make it a versatile medium. atamanchemicals.com

Bio-based lubricants and hydraulic fluids: Leveraging its relatively high viscosity, low volatility, and surfactant properties for the formulation of high-performance, biodegradable lubricants and hydraulic fluids. wikipedia.org

Renewable feedstock utilization: While currently produced from diacetone alcohol, future work could explore pathways from renewable biomass to enhance its green credentials from a life-cycle perspective.

Development of Novel Materials with Enhanced Chiral Properties Using this compound

The chirality inherent in this compound makes it a valuable building block for the synthesis of advanced materials with specific, tunable properties. The development of chiral polymers is a particularly promising frontier. By incorporating this chiral diol as a monomer into polymer backbones, it is possible to create materials with unique chiroptical properties.

Emerging research directions include: